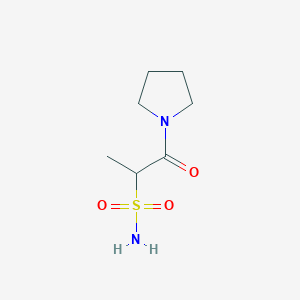![molecular formula C15H15NO B15262006 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, with a methyl group at the 6th position and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminophenol and acetophenone in the presence of an acid catalyst can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Another oxazine derivative with different substituents.
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)16-14(10-17-15)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3 |
InChI Key |
ZLQXLQYBAVPEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261923.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate](/img/structure/B15261931.png)
![(2S)-3-[Methyl(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15261934.png)

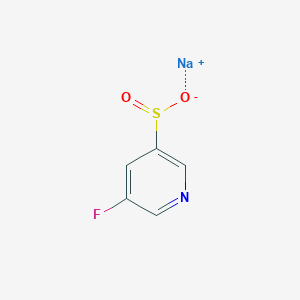
![2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B15261946.png)
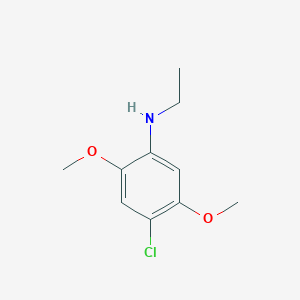

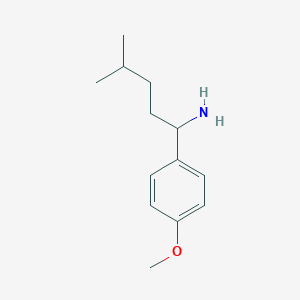
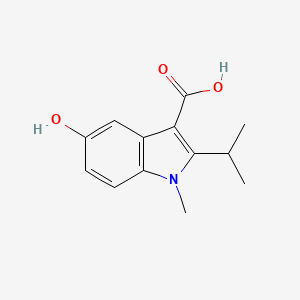
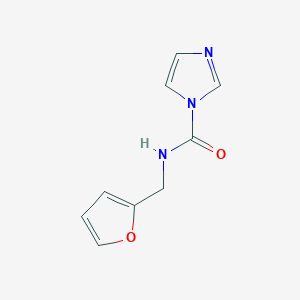
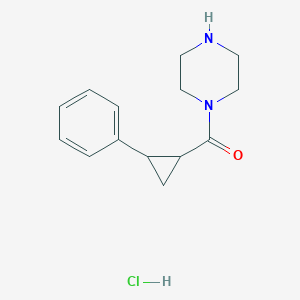
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)
